molecular formula C7H6FIO B578032 (3-Fluoro-4-iodophenyl)methanol CAS No. 1261615-96-6

(3-Fluoro-4-iodophenyl)methanol

Cat. No.: B578032
CAS No.: 1261615-96-6
M. Wt: 252.027
InChI Key: CJCIAGJETMTBJI-UHFFFAOYSA-N
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Description

(3-Fluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H6FIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and an iodine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-iodophenyl)methanol typically involves the halogenation of benzyl alcohol derivatives. One common method is the nucleophilic substitution reaction where a fluorine and iodine atom are introduced to the benzene ring. This can be achieved through the reaction of 3-fluorobenzyl alcohol with iodine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Fluoro-4-iodophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-iodophenyl)methanol depends on its chemical reactivity. The presence of both fluorine and iodine atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity in different solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-iodophenyl)methanol is unique due to the combination of fluorine and iodine atoms on the benzene ring. This dual substitution provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(3-fluoro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCIAGJETMTBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743127
Record name (3-Fluoro-4-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261615-96-6
Record name (3-Fluoro-4-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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